molecular formula C20H17F6N5O2 B11084685 7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11084685
M. Wt: 473.4 g/mol
InChI Key: CVEJYJOVFFGZAQ-UHFFFAOYSA-N
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Description

7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a unique structure that combines indole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. One common route starts with the preparation of the indole derivative, followed by the construction of the pyrimidine ring system. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s indole moiety is of particular interest due to its presence in many natural products and pharmaceuticals. It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

Medicinally, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In industry, the compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings, which require specific chemical functionalities.

Mechanism of Action

The mechanism by which 7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to various protein targets, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety and exhibit similar biological activities.

    Pyrimidine Derivatives: Compounds such as uracil and thymine are structurally related and play crucial roles in biological systems.

Uniqueness

What sets 7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione apart is its combination of indole and pyrimidine rings, along with the presence of trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H17F6N5O2

Molecular Weight

473.4 g/mol

IUPAC Name

7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H17F6N5O2/c1-9-11(12-5-3-4-6-13(12)27-9)7-8-31-15-14(16(32)29-17(31)33)18(19(21,22)23,20(24,25)26)30-10(2)28-15/h3-6,27H,7-8H2,1-2H3,(H,28,30)(H,29,32,33)

InChI Key

CVEJYJOVFFGZAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN3C4=C(C(=O)NC3=O)C(N=C(N4)C)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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